molecular formula C23H26N2O4 B7704602 N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide

Cat. No. B7704602
M. Wt: 394.5 g/mol
InChI Key: PMONPMIIDMHXFL-UHFFFAOYSA-N
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Description

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BMH-21, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. BMH-21 is a member of the benzamide family of compounds and has been shown to exhibit potent anticancer activity in various cancer cell lines.

Mechanism of Action

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide exerts its anticancer effects by inhibiting the activity of PARP-1, an enzyme involved in DNA repair. Inhibition of PARP-1 leads to the accumulation of DNA damage, which ultimately leads to apoptosis in cancer cells. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has also been shown to inhibit the activity of other DNA repair enzymes, including DNA ligase IV and XRCC1.
Biochemical and Physiological Effects
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of PARP-1. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has been found to inhibit the activity of other DNA repair enzymes, including DNA ligase IV and XRCC1. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied and has been shown to exhibit potent anticancer activity in various cancer cell lines. However, one limitation of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide. One potential direction is to investigate the safety and efficacy of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide in clinical trials. Another potential direction is to investigate the potential of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide as a combination therapy with other anticancer agents. Additionally, further research is needed to better understand the mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide and its effects on DNA repair pathways.

Synthesis Methods

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methoxyquinoline with butylamine and 2-methoxybenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide.

Scientific Research Applications

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential applications in cancer research. It has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has been found to induce apoptosis in cancer cells by inhibiting the activity of the DNA repair enzyme PARP-1.

properties

IUPAC Name

N-butyl-2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-5-12-25(23(27)19-8-6-7-9-21(19)29-3)15-17-13-16-14-18(28-2)10-11-20(16)24-22(17)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMONPMIIDMHXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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